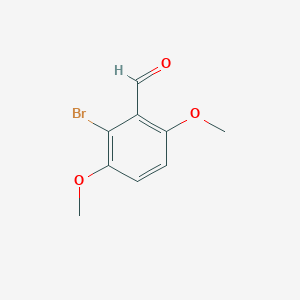
Benzaldehyde, 2-bromo-3,6-dimethoxy-
Overview
Description
“Benzaldehyde, 2-bromo-3,6-dimethoxy-” is a chemical compound with the molecular formula C9H9BrO3 . It is also known as 2-bromo-3,6-dimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “Benzaldehyde, 2-bromo-3,6-dimethoxy-” consists of a benzene ring with a bromine atom and two methoxy groups (-OCH3) attached to it . The average mass of the molecule is 245.070 Da .Physical And Chemical Properties Analysis
“Benzaldehyde, 2-bromo-3,6-dimethoxy-” has an average mass of 245.070 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the web search results.Scientific Research Applications
Synthesis Processes
Synthesis of Substituted 2-Bromobenzaldehydes : A study by Dubost et al. (2011) discusses the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination process. This process involves O-methyloxime as a directing group and allows for rapid deprotection to yield substituted 2-bromobenzaldehydes with good overall yields (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Synthesis of Amorfrutins A and B : Brandes et al. (2020) utilized 3,5-Dimethoxy-benzaldehyde as a starting material for synthesizing amorfrutins A and B. This synthesis involved converting 2hydroxy-4-methoxy-6-phenethylbenzoic acid into amorfrutins, demonstrating the compound's utility in medicinal chemistry (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).
Oxidation Studies : Malik, Asghar, and Mansoor (2016) explored the oxidation of various methoxy benzaldehydes, including 2,6-dimethoxy, by benzimidazolium fluorochromate, leading to the formation of corresponding carboxylic acids. This study provides insights into the reaction kinetics and mechanism (Malik, Asghar, & Mansoor, 2016).
Enzymatic Carboligation : Demir et al. (2003) investigated the use of benzaldehyde lyase for catalyzing the reaction of aromatic aldehydes with methoxy and dimethoxy acetaldehyde. This enzymatic process yields specific compounds in high yields and enantiomeric excess, showcasing an important application in asymmetric synthesis (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).
Synthesis of Ortho-Functionalized Arylboronic Acids : Da̧browski et al. (2007) describe the synthesis of various ortho-functionalized arylboronic acids using 2-(2'-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan. This process involves reactions with benzaldehydes, offering a method to access specific compounds with significant potential in organic chemistry (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).
Antimicrobial and Anticancer Properties : Konuş et al. (2019) synthesized derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, including 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, and evaluated their antioxidant, antimicrobial, and anticancer properties. This highlights the potential biomedical applications of these compounds (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Uyar Arpaci, 2019).
Polycyclic Aromatic Hydrocarbon Synthesis : Thomson et al. (2015) demonstrated a modular, metal-catalyzed cycloisomerization approach using 2-bromobenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde for synthesizing various polycyclic aromatic hydrocarbons and their derivatives. This method offers a versatile approach for creating complex aromatic structures (Thomson, Parrish, Pradhan, & Lakshman, 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXQFFXHEVVPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463437 | |
| Record name | Benzaldehyde, 2-bromo-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85432-87-7 | |
| Record name | Benzaldehyde, 2-bromo-3,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-2-[(prop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B3057746.png)

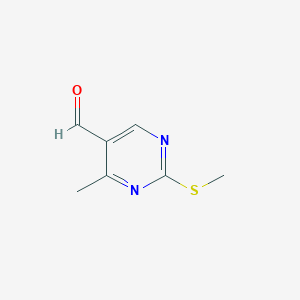

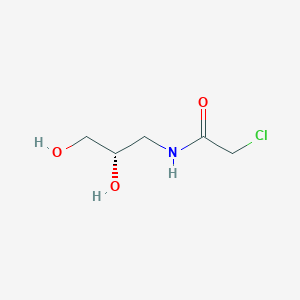


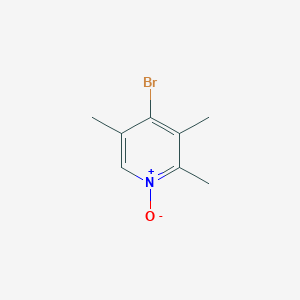

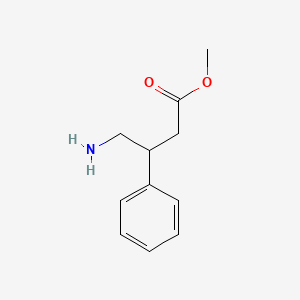
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)